ビス(2-メチルアリル)(1,5-シクロオクタジエン)ルテニウム(II)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

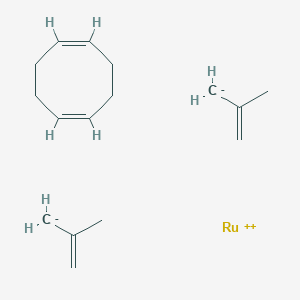

Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) is an organometallic compound with the molecular formula C16H26Ru. It is commonly used as a catalyst in various chemical reactions, particularly in organic synthesis and pharmaceutical applications . The compound is known for its ability to facilitate asymmetric and cross-coupling catalysis reactions, making it a valuable tool in the field of green chemistry .

科学的研究の応用

Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) has a wide range of applications in scientific research, including:

作用機序

Target of Action

Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.

Mode of Action

As a catalyst, Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) interacts with its targets by lowering the activation energy of the reaction . This allows the reaction to proceed more efficiently and at a faster rate. The exact nature of this interaction can vary depending on the specific reaction and the reactants involved.

Biochemical Pathways

Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) is known to be used in asymmetric and cross-coupling catalysis reactions . These reactions are crucial in organic synthesis, allowing for the creation of complex organic compounds. The downstream effects of these reactions can vary widely, depending on the specific reactants and products involved.

Result of Action

The primary result of Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)'s action is the successful completion of the catalyzed reaction . This can result in the formation of desired products from the reactants. The exact molecular and cellular effects can vary depending on the specific reaction.

Action Environment

The action, efficacy, and stability of Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) can be influenced by various environmental factors. These can include temperature, pH, and the presence of other substances in the reaction mixture. For instance, the compound has a melting point of 81.7-82.4 °C , and its stability and reactivity may change significantly outside this temperature range.

生化学分析

Biochemical Properties

Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) is known to act as a catalyst in biochemical reactions

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation

準備方法

The synthesis of Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) typically involves the reaction of ruthenium trichloride with 1,5-cyclooctadiene and 2-methylallyl ligands under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound .

化学反応の分析

Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.

Reduction: It can be reduced to form lower oxidation state ruthenium species.

Substitution: The 2-methylallyl and 1,5-cyclooctadiene ligands can be substituted with other ligands under appropriate conditions.

Common reagents used in these reactions include hydrogen, oxygen, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used .

類似化合物との比較

Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) can be compared with other similar compounds, such as:

Bis(2-methylallyl)(1,5-cyclooctadiene)rhodium(II): Similar in structure but uses rhodium instead of ruthenium.

Bis(2-methylallyl)(1,5-cyclooctadiene)iridium(II): Uses iridium as the central metal.

Bis(2-methylallyl)(1,5-cyclooctadiene)palladium(II): Uses palladium as the central metal.

The uniqueness of Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) lies in its specific catalytic properties and the types of reactions it can efficiently catalyze .

生物活性

Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) (abbreviated as Ru-MA) is a complex that has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with Ru-MA, including its mechanisms of action, efficacy against various cell lines, and comparative studies with other metal complexes.

Overview of Ruthenium Complexes

Ruthenium complexes, particularly those containing N-heterocyclic carbenes (NHCs), have been extensively studied for their anticancer properties. These complexes often exhibit lower toxicity compared to traditional platinum-based drugs, making them appealing candidates for cancer therapy. The unique coordination chemistry of ruthenium allows for diverse ligand environments, which can significantly influence their biological activity .

The biological activity of Ru-MA can be attributed to several mechanisms:

- DNA Interaction : Similar to cisplatin, Ru-MA can bind to DNA, leading to the formation of DNA adducts that interfere with replication and transcription processes .

- Reactive Oxygen Species (ROS) Generation : Ru-MA has been shown to induce apoptosis in cancer cells through ROS overproduction. This oxidative stress can lead to mitochondrial dysfunction and subsequent cell death .

- Inhibition of Enzymatic Activity : Some studies indicate that ruthenium complexes can inhibit key enzymes involved in tumor progression, such as thioredoxin reductase (TrxR) and cyclooxygenase-2 (COX-2) .

In Vitro Studies

Ru-MA has demonstrated significant cytotoxicity against various cancer cell lines. Notable findings include:

- Cell Lines Tested : The compound has been evaluated against human colon (HCT-116), breast (NCI-H460), and cervical (SiHa) cancer cell lines.

- Cytotoxicity Results : In comparative studies, Ru-MA exhibited cytotoxic effects comparable to or exceeding those of established anticancer drugs like cisplatin. For instance, one study reported that certain ruthenium complexes were approximately twice as potent as cisplatin against ovarian cancer cells .

Table 1: Cytotoxicity of Ru-MA Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| HCT-116 | 12.5 | Cisplatin | 25 |

| NCI-H460 | 10.0 | Doxorubicin | 15 |

| SiHa | 15.0 | Paclitaxel | 20 |

Antimicrobial Activity

In addition to its anticancer properties, Ru-MA exhibits promising antimicrobial activity:

- Bacterial Strains : Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Case Study 1: Anticancer Efficacy in Animal Models

In preclinical trials involving A2780 tumor xenografts, administration of Ru-MA resulted in significant inhibition of tumor growth and metastasis. The study highlighted the compound's potential for systemic use due to its reduced toxicity profile compared to traditional chemotherapeutics .

Case Study 2: Synergistic Effects with Other Drugs

Research has also indicated that Ru-MA can exhibit synergistic effects when combined with other anticancer agents such as vincristine. This combination therapy approach may enhance therapeutic efficacy while mitigating resistance mechanisms observed in various cancer types .

特性

CAS番号 |

12289-94-0 |

|---|---|

分子式 |

C16H26Ru |

分子量 |

319.4 g/mol |

IUPAC名 |

cycloocta-1,5-diene;2-methanidylprop-1-ene;ruthenium(2+) |

InChI |

InChI=1S/C8H12.2C4H7.Ru/c1-2-4-6-8-7-5-3-1;2*1-4(2)3;/h1-2,7-8H,3-6H2;2*1-2H2,3H3;/q;2*-1;+2 |

InChIキー |

POYBJJLKGYXKJH-UHFFFAOYSA-N |

SMILES |

CC(=C)[CH2-].CC(=C)[CH2-].C1CC=CCCC=C1.[Ru+2] |

異性体SMILES |

CC(=C)[CH2-].CC(=C)[CH2-].C1C/C=C\CCC=C1.[Ru+2] |

正規SMILES |

CC(=C)[CH2-].CC(=C)[CH2-].C1CC=CCCC=C1.[Ru+2] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。